1,3-Propanediol, 2-(hexadecyloxy)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-(hexadecyloxy)- involves several steps. One common method starts with 1,3-benzylidene glycerol, which reacts with benzyl chloride in the presence of dry potassium hydroxide to yield 2-benzyloxy-1,3-benzylidene glycerol. This intermediate is then treated with methanolic hydrochloric acid to produce 2-benzyloxy-1,3-propanediol. The final step involves alkylation with hexadecyl bromide and potassium hydroxide, followed by catalytic hydrogenolysis to remove the benzyl group, resulting in 1,3-dihexadecyloxy-2-propanol .

Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(hexadecyloxy)- typically involves glycerol hydrogenolysis via aqueous phase reforming. This method is preferred due to its low temperature requirement and high hydrogen yields, which make it a cost-effective and efficient process .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Propanediol, 2-(hexadecyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. As an ester product, it can participate in esterification and transesterification reactions .

Common Reagents and Conditions: Common reagents used in these reactions include hexadecyl bromide for alkylation, methanolic hydrochloric acid for hydrolysis, and palladium catalysts for hydrogenolysis . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity of the final product.

Major Products Formed: The major products formed from these reactions include 1,3-dihexadecyloxy-2-propanol and other 1,3-disubstituted glycerols, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Polymer Production

- Polytrimethylene Terephthalate (PTT) : 1,3-Propanediol serves as a key building block in the synthesis of PTT, a biodegradable polyester known for its superior performance in textiles and packaging. The use of bio-based 1,3-propanediol in PTT production reduces reliance on petroleum-derived materials .

- Aliphatic Polyesters : It is used in the formulation of aliphatic polyesters and copolyesters, contributing to the development of biodegradable plastics and enhancing material properties such as flexibility and thermal stability .

-

Cosmetics and Personal Care

- Moisturizers and Emulsifiers : Due to its non-irritant nature and ability to improve skin feel, 1,3-propanediol is utilized in cosmetic formulations as a solvent and humectant. It acts as a safe alternative to propylene glycol (PG), enhancing the stability and delivery of active ingredients .

- Flavor Carrier : Recognized as Generally Recognized As Safe (GRAS) by the FDA, it is employed in food products as a flavor carrier, providing a stable medium for flavor compounds .

-

Pharmaceuticals

- E-Liquids for Vaping : Research has indicated that 1,3-propanediol can replace propylene glycol in e-liquids for electronic cigarettes. Its superior thermal stability improves nicotine delivery while reducing harmful by-products during vaporization . The compound's physicochemical properties facilitate better flavoring compared to traditional solvents .

Case Study 1: E-Liquids Formulation

A study evaluated the use of 1,3-propanediol in e-liquids compared to propylene glycol and glycerol. The results demonstrated that:

- Thermal Stability : 1,3-propanediol exhibited less thermal decomposition at elevated temperatures.

- Nicotine Delivery : Enhanced delivery of free-base nicotine was observed due to the compound's ability to maintain a more basic environment .

- Flavor Profile : It provided improved flavoring properties, making it an attractive alternative for manufacturers aiming to enhance product quality.

Case Study 2: Biodegradable Plastics

Research conducted on the incorporation of bio-based 1,3-propanediol into biodegradable plastics highlighted its effectiveness in:

- Reducing environmental impact through lower carbon emissions during production.

- Enhancing mechanical properties such as tensile strength and elongation at break when used in PTT formulations .

Data Table: Comparison of Properties

| Property | 1,3-Propanediol | Propylene Glycol |

|---|---|---|

| Boiling Point | 210 °C | 188.2 °C |

| Density | 1.03 g/cm³ | 1.036 g/cm³ |

| Thermal Stability | High | Moderate |

| GRAS Status | Yes | Yes |

| Skin Irritation Potential | Low | Moderate |

Wirkmechanismus

The mechanism of action of 1,3-Propanediol, 2-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. For example, it plays a key role in the regulation of intestinal stem cells and gut microbiota by facilitating optimal mTORC1 activation . Additionally, its ester structure allows it to participate in various biochemical pathways, contributing to its diverse range of applications.

Vergleich Mit ähnlichen Verbindungen

1,3-Propanediol, 2-(hexadecyloxy)- can be compared with other similar compounds, such as 3-(hexadecyloxy)propane-1,2-diol and 2-O-hexadecylglycerol . While these compounds share similar structural features, 1,3-Propanediol, 2-(hexadecyloxy)- is unique due to its specific ester linkage and its ability to participate in a wider range of chemical reactions and applications .

List of Similar Compounds:- 3-(hexadecyloxy)propane-1,2-diol

- 2-O-hexadecylglycerol

- 1,2-Propanediol, 3-(hexadecyloxy)-

Biologische Aktivität

1,3-Propanediol, 2-(hexadecyloxy)- (CAS Number: 1931-78-8) is a glycerol derivative that has garnered interest for its potential biological activities. This compound features a long-chain alkoxy group, which may influence its solubility and interaction with biological membranes. Understanding its biological activity is crucial for potential applications in pharmaceuticals, cosmetics, and food industries.

- Molecular Formula : C19H40O3

- Molecular Weight : 316.5 g/mol

- Structure : The compound consists of a propane backbone with a hexadecyl ether group, enhancing its lipophilicity.

Biological Activity Overview

1,3-Propanediol, 2-(hexadecyloxy)- has been investigated for various biological activities which include:

- Antimicrobial Activity : Studies have indicated that compounds with long-chain alkyl groups exhibit enhanced antimicrobial properties due to their ability to disrupt microbial membranes.

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related damage in cells.

- Skin Penetration Enhancement : As a fatty alcohol derivative, it may serve as a skin penetration enhancer in topical formulations.

Antimicrobial Activity

A study conducted by BenchChem reported that 1,3-Propanediol, 2-(hexadecyloxy)- demonstrated significant antimicrobial activity against various pathogens. The mechanism is believed to involve membrane disruption and interference with cellular processes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Properties

Research highlighted in the literature indicates that the compound exhibits antioxidant activity comparable to standard antioxidants like ascorbic acid. This property is particularly valuable in cosmetic formulations aimed at reducing skin aging.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 50 |

| ABTS Scavenging | 45 |

Case Study 1: Cosmetic Application

In a formulation study, 1,3-Propanediol, 2-(hexadecyloxy)- was incorporated into a moisturizing cream. The results showed improved skin hydration and elasticity compared to control formulations without the compound. Participants reported enhanced skin feel and reduced dryness.

Case Study 2: Pharmaceutical Formulation

A pharmaceutical study evaluated the use of this compound as a solubilizer for poorly soluble drugs. The findings indicated that it significantly improved the solubility and bioavailability of hydrophobic drugs when used in combination with surfactants.

Eigenschaften

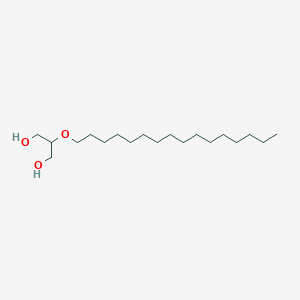

IUPAC Name |

2-hexadecoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-19(17-20)18-21/h19-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCPMVQRKUJKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513128 | |

| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931-78-8 | |

| Record name | 2-(Hexadecyloxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.